Cladobotrin V
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Overview
Description
Cladobotrin V is a natural product found in Hypomyces aurantius with data available.
Scientific Research Applications
Metabolite Isolation and Structural Characterization
- Cladobotrin V, identified as a known compound, was isolated from the culture broth of the mangrove endophyte Fusarium sp. IM-37. Its structure was confirmed spectroscopically, showcasing the importance of natural sources in discovering bioactive compounds (Shiono et al., 2015).
Nematicidal Activity
- Cladobotrin exhibited weak nematicidal activity, highlighting its potential as a natural biocontrol agent for nematode management in agriculture (Wagner et al., 1998).
Antifungal and Antibacterial Properties
- This compound has been linked to antifungal and antibacterial properties, though the specifics of its mechanism and applications in these areas require further exploration (Clive & Huang, 2004).
Application in Molecular Phylogenetics
- While not directly related to this compound, research on Cladobranchian opisthobranchs contributes to our understanding of molecular phylogenetics and evolutionary relationships, which can be crucial for bioprospecting and understanding the evolution of bioactive compounds (Pola & Gosliner, 2010).
Properties
Molecular Formula |
C10H12O4 |
---|---|
Molecular Weight |
196.2 g/mol |
IUPAC Name |
5-(hydroxymethyl)-4-methoxy-6-[(E)-prop-1-enyl]pyran-2-one |
InChI |
InChI=1S/C10H12O4/c1-3-4-8-7(6-11)9(13-2)5-10(12)14-8/h3-5,11H,6H2,1-2H3/b4-3+ |
InChI Key |
DFWGSIJBMOBCST-ONEGZZNKSA-N |
Isomeric SMILES |
C/C=C/C1=C(C(=CC(=O)O1)OC)CO |
SMILES |
CC=CC1=C(C(=CC(=O)O1)OC)CO |
Canonical SMILES |
CC=CC1=C(C(=CC(=O)O1)OC)CO |
Synonyms |
5-hydroxymethyl-4-methoxy-6-(E-propenyl)-2-pyrone cladobotrin V |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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